molecular formula C6H11B B1265582 6-Bromo-1-hexene CAS No. 2695-47-8

6-Bromo-1-hexene

Cat. No.: B1265582
CAS No.: 2695-47-8
M. Wt: 163.06 g/mol
InChI Key: RIMXEJYJXDBLIE-UHFFFAOYSA-N
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Description

6-Bromo-1-hexene is an organic compound with the molecular formula C6H11Br. It is a colorless liquid that is used as an intermediate in organic synthesis. The compound features a bromine atom attached to the sixth carbon of a hexene chain, making it a versatile building block in various chemical reactions .

Biochemical Analysis

Biochemical Properties

6-Bromo-1-hexene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through nucleophilic substitution reactions. For instance, it can react with nucleophiles such as thiols and amines, forming stable covalent bonds. The bromine atom in this compound acts as a good leaving group, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active compounds .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, leading to alterations in cellular function. For example, this compound can inhibit the activity of enzymes responsible for the biosynthesis of fatty acids, thereby impacting lipid metabolism. Additionally, it can modulate the expression of genes involved in cell proliferation and apoptosis, influencing cell growth and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, this compound can act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. This inhibition can lead to altered drug metabolism and potential drug-drug interactions. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term exposure to this compound has been shown to cause cumulative effects on cellular function, including changes in enzyme activity and gene expression. These temporal effects are important considerations in experimental design and data interpretation .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and mechanisms of action. At higher doses, this compound can cause adverse effects, including hepatotoxicity and neurotoxicity. These toxic effects are likely due to the compound’s ability to interact with critical enzymes and proteins, disrupting normal cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, potentially causing oxidative stress and cellular damage. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes involved in energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets. Additionally, this compound can interact with transporters and binding proteins, facilitating its movement within the cell. The distribution of this compound can influence its localization and accumulation, impacting its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through post-translational modifications or targeting signals. This localization can affect the compound’s interactions with enzymes and other biomolecules, influencing its biochemical properties and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromo-1-hexene can be synthesized through the reaction of 1-hexene with bromine in the presence of a radical initiator. Another method involves the use of allylmagnesium bromide, which is prepared by reacting allyl bromide with magnesium in dry diethyl ether. This Grignard reagent is then reacted with 1-bromo-3-chloropropane to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the bromination of 1-hexene using bromine or hydrogen bromide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Addition Reactions: The compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation Reactions: It can be oxidized to form epoxides or other oxygen-containing compounds

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Bromo-1-hexene is widely used in scientific research due to its reactivity and versatility:

    Chemistry: It serves as a precursor for the synthesis of various organic compounds, including epoxides and nitriles.

    Biology: Used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, agrochemicals, and specialty chemicals

Comparison with Similar Compounds

  • 1-Bromo-5-hexene
  • 5-Hexen-1-yl bromide
  • 6-Bromohexene
  • 5-Hexenyl bromide

Comparison: 6-Bromo-1-hexene is unique due to the position of the bromine atom on the sixth carbon, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds like 1-Bromo-5-hexene, the position of the bromine atom affects the compound’s ability to participate in specific chemical reactions and its overall stability .

Properties

IUPAC Name

6-bromohex-1-ene
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c1-2-3-4-5-6-7/h2H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMXEJYJXDBLIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6062595
Record name 1-Hexene, 6-bromo-
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Molecular Weight

163.06 g/mol
Source PubChem
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 6-Bromo-1-hexene
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CAS No.

2695-47-8
Record name 6-Bromo-1-hexene
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Record name 1-Hexene, 6-bromo-
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Record name 1-Hexene, 6-bromo-
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Record name 1-Hexene, 6-bromo-
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Record name 6-bromohex-1-ene
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Record name 6-Bromo-1-hexene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 6-Bromo-1-hexene?

A1: this compound is an organobromine compound with the molecular formula C6H11Br and a molecular weight of 163.06 g/mol. [] While specific spectroscopic data isn't provided in the abstracts, its structure can be confirmed using techniques like 1H-NMR, 13C-NMR, and FT-IR. [, ]

Q2: How does this compound behave in the presence of metal hydrides?

A2: this compound undergoes reductive demercuration in the presence of metal hydrides like sodium borohydride, lithium aluminum hydride, and tri-n-butyltin hydride. This reaction primarily yields methylcyclopentane and 1-hexene, suggesting a non-cage, free-radical chain mechanism. Interestingly, sodium amalgam reduction produces exclusively 1-hexene. []

Q3: Can this compound be used to synthesize cyclic compounds?

A3: Yes, studies have demonstrated the formation of cyclic compounds from this compound. For instance, its reaction with nickel(I) salen electrogenerated at a glassy carbon electrode in acetonitrile leads to the formation of methylcyclopentane and other cyclic products. [] Similarly, when reacting with stannyl and germyl anionoids, this compound forms rearranged (2-methylcyclopentyl)methyl products. []

Q4: What is the significance of the rearrangement of the 6-hepten-2-yl moiety derived from this compound?

A4: The rearrangement of the 6-hepten-2-yl moiety, formed during reactions of this compound with certain organometallic reagents, serves as evidence for the involvement of free radical intermediates in these reactions. [] This information is crucial for understanding the reaction mechanisms and predicting potential products.

Q5: How does this compound react with alkali metals in ammonia/tert-butyl alcohol solutions?

A5: Research indicates that the product ratios in reactions of this compound with alkali metals in ammonia/tert-butyl alcohol solutions can vary significantly. This variation suggests the presence of "reaction-during-mixing" effects, highlighting the complexity of these reactions. [, ]

Q6: What are the applications of this compound in material science?

A6: this compound serves as a building block for synthesizing a new reactive mesogen, 2,5-bis[4'-(5-hexenyloxy)benzoyloxy]toluene. This mesogen, through thiol-ene polymerization, produces liquid crystalline materials used in optical retardation films. This highlights the potential of this compound in developing advanced materials. []

Q7: How is this compound employed in catalysis research?

A7: this compound serves as a model substrate for evaluating the catalytic activity of various systems. For example, researchers used it to assess the effectiveness of palladium nanoparticles immobilized in microfluidic reactors for hydrogenation reactions. [] It was also utilized to investigate the activity and selectivity of cobalt-catalyzed trimethylsilylmethylmagnesium-promoted radical alkenylation reactions. []

Q8: How does this compound contribute to understanding electron transfer processes in nanomaterials?

A8: Studies using this compound and heme-functionalized TiO2 nanocrystallites provide insights into multi-electron transfer processes. Researchers observed the reduction of this compound by heme/TiO2(e-) nanocrystallites, demonstrating the ability of these systems to deliver two electrons to organohalides. []

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